6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI code for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline include a boiling point of 283℃, a density of 1.428, and a flash point of 125℃ . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis Applications
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are significant in the field of chemical synthesis. For instance, studies have explored the Knorr synthesis method, which includes the condensation and cyclization of certain bromoanilines and b-keto esters to produce compounds like 6-bromoquinolin-2(1H)-one. This method is important for preparing starting materials used in infectious disease research (Wlodarczyk et al., 2011).
Nanoparticle Sizing
Quinolinium dyes, derived from the reactions involving 6-methoxyquinoline heterocyclic nitrogen base, have applications in nanoparticle sizing. These dyes bind to negatively charged colloidal particles, allowing for the determination of particle size in materials like colloidal silica using fluorescence anisotropy methods (Geddes et al., 2000).
Antitumor Activity
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their potential antitumor activity. For example, the synthesis of various isoquinolinequinones with bromo, amino, and alkylamino groups has shown moderate to high cytotoxic potency against several human tumor cell lines. Notably, compounds like 7-Amino-6-bromoisoquinoline-5,8-quinone have demonstrated promising activity against cancer cells (Delgado et al., 2012).
Fluorescence Probes
Fluorescent probes derived from 6-methylquinoline have been used for biological applications, particularly in chloride determination within biological systems. The fluorescence of these probes is sensitive to chloride ions, making them useful in various biological and medical research contexts (Geddes et al., 2001).
Bronchodilator Activity
Research on tetrahydroisoquinoline derivatives has explored their potential as bronchodilators. Some of these compounds have shown significant bronchodilating actions, which could be beneficial in developing treatments for respiratory conditions (Iwasawa & Kiyomoto, 1967).
Safety And Hazards
The safety information for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
The future directions for the research and development of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .
properties
IUPAC Name |
6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCPPFVDGLVMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.